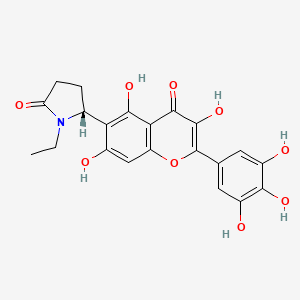
Anti-melanoma agent 2
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Anti-melanoma agent 2 is a novel compound developed for the treatment of melanoma, a highly aggressive form of skin cancer originating from melanocytes. Melanoma is known for its rapid metastasis and high mortality rate, making the development of effective treatments crucial. This compound has shown promising results in preclinical studies, demonstrating potent anti-cancer activity and selectivity towards melanoma cells.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Anti-melanoma agent 2 involves multiple steps, starting with the preparation of key intermediates. The synthetic route typically includes:
Formation of the core structure: This involves the reaction of specific aromatic compounds under controlled conditions to form the core structure of this compound.
Functional group modifications: Various functional groups are introduced to the core structure through reactions such as alkylation, acylation, and halogenation.
Purification and isolation: The final compound is purified using techniques like column chromatography and recrystallization to ensure high purity and yield.
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using larger reactors, and employing continuous flow techniques to enhance efficiency and yield. Quality control measures are implemented at each step to ensure the consistency and purity of the final product.
化学反応の分析
Types of Reactions
Anti-melanoma agent 2 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can modify specific functional groups within the compound.
Substitution: Nucleophilic and electrophilic substitution reactions can introduce different substituents to the core structure, altering its chemical properties.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenated solvents and catalysts like palladium on carbon.
Major Products
The major products formed from these reactions include various derivatives of this compound with modified functional groups, which can be further studied for their biological activity and therapeutic potential.
科学的研究の応用
Anti-melanoma agent 2 has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study reaction mechanisms and develop new synthetic methodologies.
Biology: Investigated for its effects on cellular processes, including apoptosis and cell cycle regulation in melanoma cells.
Medicine: Explored as a potential therapeutic agent for melanoma treatment, with studies focusing on its efficacy, safety, and pharmacokinetics.
作用機序
The mechanism of action of Anti-melanoma agent 2 involves multiple molecular targets and pathways:
Inhibition of BRAF kinase: The compound targets the BRAF kinase, a key player in the MAPK signaling pathway, which is often mutated in melanoma cells.
Induction of apoptosis: this compound promotes programmed cell death in melanoma cells by activating pro-apoptotic proteins and inhibiting anti-apoptotic proteins.
Immune modulation: The compound enhances the immune response against melanoma cells by modulating the activity of immune checkpoints and promoting the infiltration of immune cells into the tumor microenvironment.
類似化合物との比較
Anti-melanoma agent 2 is compared with other similar compounds to highlight its uniqueness:
Vemurafenib: A BRAF inhibitor used in melanoma treatment. This compound has shown higher selectivity and potency in preclinical studies.
Dabrafenib: Another BRAF inhibitor with similar applications. This compound exhibits a different mechanism of action, providing an alternative therapeutic option.
Trametinib: A MEK inhibitor used in combination with BRAF inhibitors. This compound can be used as a monotherapy or in combination with other agents for enhanced efficacy.
特性
分子式 |
C31H43N3O3 |
|---|---|
分子量 |
505.7 g/mol |
IUPAC名 |
[(3S,8R,9S,10R,13S,14S)-10,13-dimethyl-17-pyridin-3-yl-2,3,4,7,8,9,11,12,14,15-decahydro-1H-cyclopenta[a]phenanthren-3-yl] 2-[[(2S)-2-amino-3-methylbutanoyl]amino]acetate |
InChI |
InChI=1S/C31H43N3O3/c1-19(2)28(32)29(36)34-18-27(35)37-22-11-13-30(3)21(16-22)7-8-23-25-10-9-24(20-6-5-15-33-17-20)31(25,4)14-12-26(23)30/h5-7,9,15,17,19,22-23,25-26,28H,8,10-14,16,18,32H2,1-4H3,(H,34,36)/t22-,23-,25-,26-,28-,30-,31+/m0/s1 |
InChIキー |
BKNFXZRSSUPTNR-PFZMVSESSA-N |
異性体SMILES |
CC(C)[C@@H](C(=O)NCC(=O)O[C@H]1CC[C@@]2([C@H]3CC[C@]4([C@H]([C@@H]3CC=C2C1)CC=C4C5=CN=CC=C5)C)C)N |
正規SMILES |
CC(C)C(C(=O)NCC(=O)OC1CCC2(C3CCC4(C(C3CC=C2C1)CC=C4C5=CN=CC=C5)C)C)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


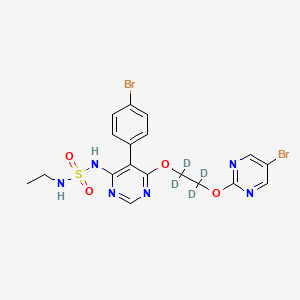
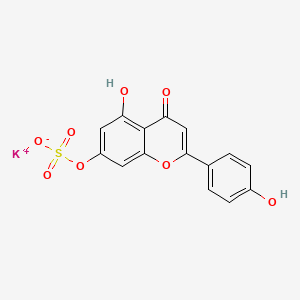


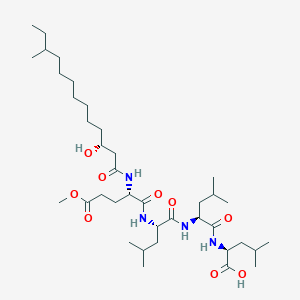
![1-[(1R)-1-(2,6-dichloro-3-methoxyphenyl)ethyl]-6-{2-[(2R)-piperidin-2-yl]phenyl}-1H-benzimidazole](/img/structure/B15138572.png)
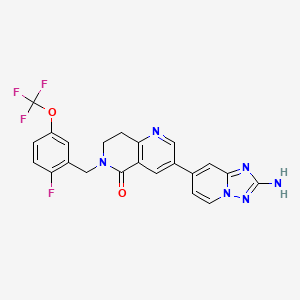

![2-(2-chlorophenyl)-3-[1-[(2,3-dimethylphenyl)methyl]piperidin-4-yl]-5-fluoro-1H-indole](/img/structure/B15138590.png)
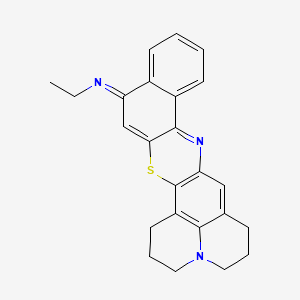

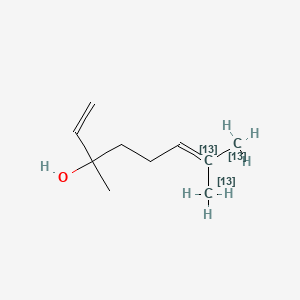
![(1R,2R,10S,11R,19S,27S,31S)-10-hydroxy-4,6,13,23-tetramethoxy-10,19,27-triphenyl-9,18,20,28-tetraoxaoctacyclo[17.12.0.02,11.03,8.012,17.012,31.021,30.024,29]hentriaconta-3(8),4,6,13,16,21,23,29-octaen-15-one](/img/structure/B15138633.png)
